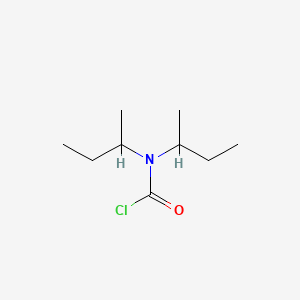
Bis(1-methylpropyl)carbamic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(1-methylpropyl)carbamic chloride is an organic compound with the molecular formula C9H18ClNO. It is a derivative of carbamic acid and is characterized by the presence of two sec-butyl groups attached to the nitrogen atom and a chlorine atom attached to the carbonyl carbon. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Bis(1-methylpropyl)carbamic chloride is typically synthesized by reacting di-sec-butylamine with phosgene. The reaction is carried out in an inert solvent at elevated temperatures, typically between 80°C and 160°C . The general reaction can be represented as follows:
(sec-Bu)2NH+COCl2→(sec-Bu)2NCOCl+HCl
In this reaction, di-sec-butylamine reacts with phosgene to form di-sec-butylcarbamoyl chloride and hydrogen chloride as a byproduct.
Industrial Production Methods
The industrial production of di-sec-butylcarbamoyl chloride follows a similar synthetic route as described above. The process involves the continuous addition of phosgene to a solution of di-sec-butylamine in an inert solvent, maintaining the reaction temperature between 80°C and 160°C . The reaction mixture is then purified to isolate the desired product.
化学反応の分析
Types of Reactions
Bis(1-methylpropyl)carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, urethanes, or thiocarbamates.
Hydrolysis: In the presence of water, di-sec-butylcarbamoyl chloride hydrolyzes to form di-sec-butylamine and carbon dioxide.
Reduction: The compound can be reduced to di-sec-butylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Carbamates: Formed by the reaction with alcohols
Urethanes: Formed by the reaction with amines
Thiocarbamates: Formed by the reaction with thiols
Di-sec-butylamine: Formed by reduction or hydrolysis
科学的研究の応用
Agricultural Applications
Herbicides and Pesticides:
- Bis(1-methylpropyl)carbamic chloride is primarily utilized as a precursor in the formulation of herbicides and pesticides. Its effectiveness against a range of agricultural pests makes it valuable for enhancing crop protection strategies.
- The compound's ability to inhibit specific enzymes involved in pest metabolism contributes to its efficacy as an active ingredient in pesticide formulations.
Pharmaceutical Applications
Medicinal Chemistry:
- Research indicates that this compound may have potential applications in drug development, particularly as an intermediate for synthesizing biologically active compounds.
- Its structural similarities to other carbamates suggest that it could exhibit antimicrobial or antifungal properties, making it a candidate for further investigation in medicinal chemistry .
Environmental Impact and Safety Assessments
Toxicological Studies:
- This compound has been subjected to various environmental safety assessments due to its potential toxicity. Studies have indicated that while the compound is effective as an agricultural chemical, it may pose risks to non-target organisms if not managed properly .
- The rapid screening of substances has categorized this compound as requiring further evaluation due to concerns regarding bioaccumulation and inherent toxicity .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- A study on the synthesis of herbicides highlighted the compound's role as an effective precursor, demonstrating significant pest control efficacy under controlled conditions.
- Research into its antimicrobial properties suggested that derivatives of this compound could exhibit enhanced activity against specific bacterial strains, warranting further exploration into its medicinal applications .
作用機序
The mechanism of action of di-sec-butylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- Diisopropylcarbamoyl chloride
- Dicyclohexylcarbamoyl chloride
- Dimethylcarbamoyl chloride
Uniqueness
Bis(1-methylpropyl)carbamic chloride is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties compared to other carbamoyl chlorides. These properties influence its reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
36756-72-6 |
|---|---|
分子式 |
C9H18ClNO |
分子量 |
191.70 g/mol |
IUPAC名 |
N,N-di(butan-2-yl)carbamoyl chloride |
InChI |
InChI=1S/C9H18ClNO/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChIキー |
QVMFDLLOVZUZLH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(C(C)CC)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













